molecular formula C12H11ClN2O B1627618 3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile CAS No. 52200-08-5

3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile

Cat. No.: B1627618
CAS No.: 52200-08-5
M. Wt: 234.68 g/mol
InChI Key: UGQJHOLJTUPBGU-CSKARUKUSA-N
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Description

3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile is an organic compound that features a dimethylamino group, a chlorobenzoyl group, and an acrylonitrile moiety

Preparation Methods

The synthesis of 3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile typically involves the reaction of 3-chlorobenzoyl chloride with dimethylamine and acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

3-(Dimethylamino)-2-(3-chlorobenzoyl)acrylonitrile can be compared with other similar compounds, such as:

    3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile: This compound has a similar structure but with the chlorine atom in the para position.

    3-(Dimethylamino)-2-(3-fluorobenzoyl)acrylonitrile: This compound features a fluorine atom instead of chlorine.

    3-(Dimethylamino)-2-(3-bromobenzoyl)acrylonitrile: This compound has a bromine atom in place of chlorine.

The uniqueness of this compound lies in its specific chemical structure, which influences its reactivity and potential applications. The presence of the dimethylamino group and the chlorobenzoyl group provides distinct chemical properties that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

(E)-2-(3-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-15(2)8-10(7-14)12(16)9-4-3-5-11(13)6-9/h3-6,8H,1-2H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQJHOLJTUPBGU-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562895
Record name (2E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-08-5
Record name (2E)-2-(3-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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